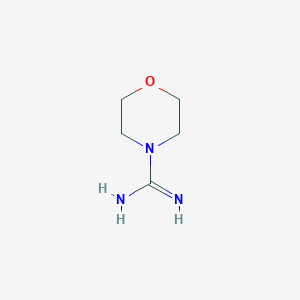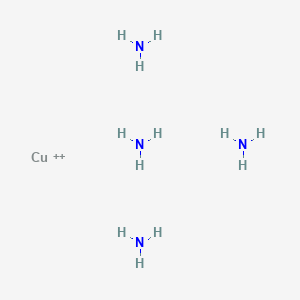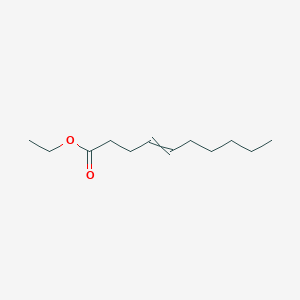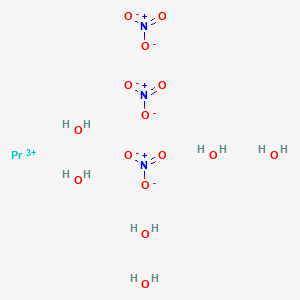
Desbutil dibucaína
Descripción general
Descripción
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (NDEHQ) is a synthetic compound that has been used in a variety of scientific research applications. NDEHQ is an important molecule in the field of organic chemistry, as it has been used in a range of syntheses and reactions. In addition, NDEHQ has been used in a range of scientific research applications, including drug development and medical research.
Aplicaciones Científicas De Investigación
Anestésico local
La desbutil dibucaína se encuentra entre los anestésicos locales (AL) de acción prolongada más potentes y también es uno de los más tóxicos . Se ha utilizado para aliviar dolores locales .
Administración de fármacos
En las últimas décadas, las nanopartículas de lípidos sólidos (SLN) se han desarrollado como portadores prometedores para la administración de fármacos . En un estudio, se prepararon formulaciones de SLN con el objetivo de prolongar la liberación de this compound y reducir su toxicidad . Los resultados muestran que las SLN producidas son seguras y tienen un gran potencial para ampliar las aplicaciones de la this compound al mejorar su biodisponibilidad .
Geles bioadhesivos
La this compound se puede utilizar en la preparación de geles bioadhesivos. Un estudio concluyó que se podría desarrollar un gel de this compound que contenga un potenciador de la penetración y un vasoconstrictor que muestra una acción anestésica local mejorada mediante el uso del polímero bioadhesivo, HPC .
Detección electroquímica
La this compound se puede detectar en matrices de microinterfaces líquido|líquido utilizando voltametría cíclica (CV) y voltametría de pulso diferencial (DPV) . Esto juega un papel potencialmente crucial en el desarrollo de nuevas técnicas de biosensores .
Estudio del comportamiento de los fármacos
El comportamiento de la this compound se puede estudiar a través de la interfaz líquido|líquido o la interfaz entre dos soluciones electrolíticas inmiscibles (ITIES) . Esto ha capturado el interés de los investigadores en varias aplicaciones químicas y biológicas
Mecanismo De Acción
Target of Action
Desbutyl Dibucaine, also known as N-(2-(Diethylamino)ethyl)-2-hydroxyquinoline-4-carboxamide, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.
Mode of Action
Desbutyl Dibucaine exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This inhibition disrupts the propagation of neuronal action potentials, leading to a loss of sensation, which is the basis for its use as a local anesthetic .
Biochemical Pathways
It’s known that the compound’s action on sodium channels can affect various downstream effects, such as the inhibition of efferent motor nerves
Pharmacokinetics
It’s known that similar compounds like levobupivacaine are extensively metabolized in the liver and excreted in the urine and feces . The major metabolite produced is 3-hydroxy-levobupivacaine, and the minor one is desbutyl-levobupivacaine . These metabolites are further converted into glucuronic acid and sulphate ester conjugates, which are excreted in the urine .
Result of Action
The primary result of Desbutyl Dibucaine’s action is the inhibition of neuronal action potentials, leading to a loss of sensation. This makes it effective as a local anesthetic . It’s also known to have a lower risk of cardiac and central nervous system toxicity compared to similar compounds .
Action Environment
The action of Desbutyl Dibucaine can be influenced by various environmental factors. For instance, the compound’s absorption and hence its bioavailability can be affected by the presence of vasoactive substances Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVIAUORAJGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87864-08-2 | |
| Record name | Desbutyl dibucaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESBUTYL DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



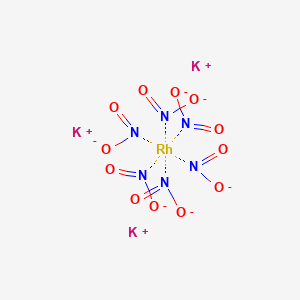

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
